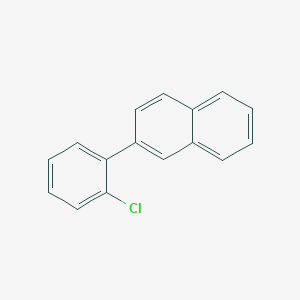
4-Azafluoren-9-one semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azafluoren-9-one semicarbazone is a chemical compound derived from 4-azafluoren-9-one and semicarbazide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-azafluoren-9-one semicarbazone typically involves the reaction of 4-azafluoren-9-one with semicarbazide under specific conditions. One common method is the one-pot synthesis, where aldehydes or ketones react with hydrazine hydrate and phenylisocyanate in methanol . The structure of the resulting products is confirmed using techniques such as Fourier transform infrared spectroscopy, proton nuclear magnetic resonance, and carbon-13 nuclear magnetic resonance spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Azafluoren-9-one semicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated compounds.
Aplicaciones Científicas De Investigación
4-Azafluoren-9-one semicarbazone has several scientific research applications:
Medicine: Research into its medicinal properties is ongoing, with studies focusing on its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4-azafluoren-9-one semicarbazone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form complexes with various metal ions, which can influence biological processes and chemical reactions . The exact molecular targets and pathways are still under investigation, but its ability to act as a ligand and form stable complexes is a key aspect of its mechanism.
Comparación Con Compuestos Similares
Similar Compounds
4-Azafluoren-9-one: The parent compound, which shares the core structure but lacks the semicarbazone moiety.
Semicarbazide: A related compound that forms the basis for the semicarbazone derivative.
Other semicarbazone derivatives: Compounds such as 2-acetylpyridine semicarbazone and its derivatives.
Uniqueness
4-Azafluoren-9-one semicarbazone is unique due to its combined structural features of 4-azafluoren-9-one and semicarbazide This combination imparts specific chemical and biological properties that are not present in the individual components
Propiedades
Número CAS |
110576-19-7 |
|---|---|
Fórmula molecular |
C13H10N4O |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
1H-indeno[1,2-b]pyridin-5-yliminourea |
InChI |
InChI=1S/C13H10N4O/c14-13(18)17-16-12-9-5-2-1-4-8(9)11-10(12)6-3-7-15-11/h1-7,15H,(H2,14,18) |
Clave InChI |
MZQDDITUOSGYOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=CC=CN3)C(=C2C=C1)N=NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



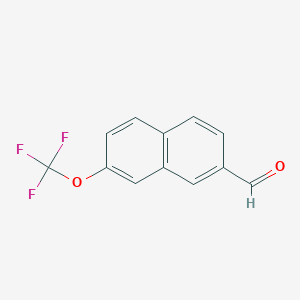



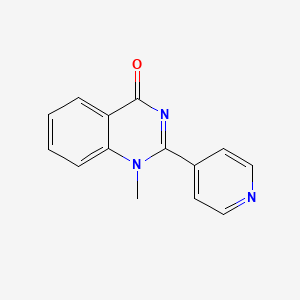
![Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate](/img/structure/B11871914.png)
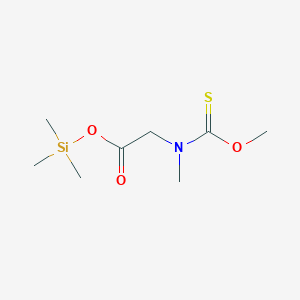
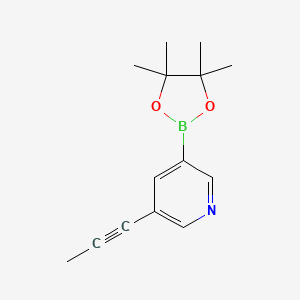
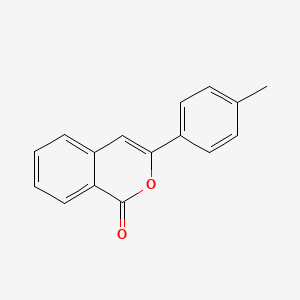
![3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B11871935.png)
![7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11871939.png)

